2-Methyl-3-(2-methylphenyl)-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

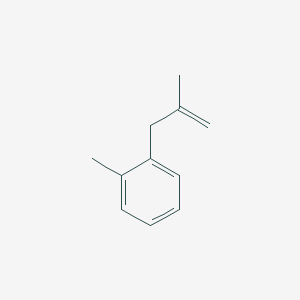

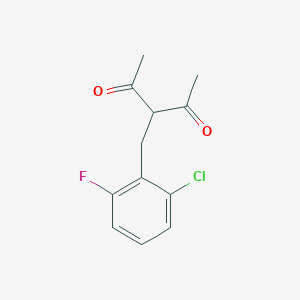

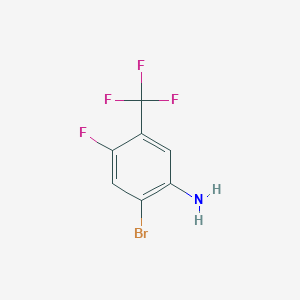

2-Methyl-3-(2-methylphenyl)-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a double bond between the second and third carbon atoms in its propene chain, with a methyl group and a 2-methylphenyl group attached to the first and third carbon atoms, respectively

Mechanism of Action

Target of Action

It is an analogue of methaqualone , which primarily acts as a sedative, relieving anxiety and promoting sleep . Methaqualone binds to GABA-A receptors , and it shows negligible affinity for a wide array of other potential targets, including other receptors and neurotransmitter transporters .

Mode of Action

Methaqualone, a related compound, has a diverse mechanism of action and mainly acts as a gaba a receptor modulator, leading to increased inhibitory transmission and downstream sedative effects via allosteric modulation and agonism of several gaba a r subtypes .

Biochemical Pathways

Methaqualone, a related compound, is known to interact with the gabaergic system .

Pharmacokinetics

Methaqualone, a related compound, peaks in the bloodstream within several hours, with a half-life of 20–60 hours .

Result of Action

Methaqualone, a related compound, is known to have sedative effects, relieving anxiety and promoting sleep .

Biochemical Analysis

Cellular Effects

It is known that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the alkylation of 2-methylphenylacetylene with methyl iodide in the presence of a strong base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction, and continuous flow reactors may be used to maintain consistent reaction conditions and improve overall yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2-methylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, with reagents such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.

Major Products Formed:

Oxidation: Epoxides, ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Methyl-3-(2-methylphenyl)-1-propene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

2-Methyl-3-phenyl-1-propene: Similar structure but lacks the additional methyl group on the aromatic ring.

3-(2-Methylphenyl)propionic acid: Contains a carboxylic acid group instead of a double bond.

2-Methyl-3-(2-ethylphenyl)-1-propene: Similar structure with an ethyl group instead of a methyl group on the aromatic ring.

Uniqueness: 2-Methyl-3-(2-methylphenyl)-1-propene is unique due to the presence of both a methyl group and a 2-methylphenyl group, which confer distinct chemical reactivity and physical properties. This structural uniqueness makes it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name |

1-methyl-2-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFFFYNJWMYRJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622319 |

Source

|

| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188404-16-2 |

Source

|

| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5a-amino-7-phenyl-4,5,5a,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B63046.png)

![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)

![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)